(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid
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Overview
Description
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen, making it a valuable tool in various scientific research fields. The compound’s unique structure allows it to be used in studies involving isotopic labeling, stereochemistry, and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid typically involves the use of chiral catalysts and deuterated reagents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst, which ensures the correct stereochemistry of the final product . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of a suitable precursor . This method is environmentally friendly and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in isotopic labeling studies to trace biochemical pathways.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the rate of biochemical reactions due to the kinetic isotope effect, which can be used to study reaction mechanisms and enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-hydroxy-2-amino-4-methylpentanoic acid: Similar structure but lacks deuterium atoms.
(2S,3R)-3-amino-2-hydroxy-4-methylpentanoic acid: Different stereochemistry at one carbon center.
(2S,3S)-3-amino-2-hydroxybutanoic acid: Similar structure but lacks deuterium atoms.
Uniqueness
The presence of deuterium atoms in (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid makes it unique compared to its non-deuterated analogs. This isotopic labeling provides valuable insights into reaction mechanisms and metabolic pathways that cannot be obtained with non-deuterated compounds .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChI Key |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
Isomeric SMILES |
[H][C@]([2H])([C@@]([2H])(C(=O)O)O)N |
Canonical SMILES |
C(C(C(=O)O)O)N |
Origin of Product |
United States |
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